3-(Isoindolin-2-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-6-3-7-13-8-10-4-1-2-5-11(10)9-13;;/h1-2,4-5H,3,6-9,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJWINGKYLVIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Isoindolin 2 Yl Propan 1 Amine Dihydrochloride and Analogues
Established Synthetic Pathways for Isoindoline (B1297411) Core Derivatives
The synthesis of the isoindoline core is a well-trodden path in organic chemistry, with numerous reliable methods for its construction. These pathways often begin with readily available starting materials and proceed through key intermediates such as isoindoline-1,3-diones.
Multi-Step Organic Synthesis Techniques for Isoindoline Formation
The construction of complex isoindoline-containing molecules, particularly those developed as clinical drugs, often necessitates multi-step synthetic sequences. These routes allow for the careful installation of various functional groups required for optimal biological activity.
A representative example is the synthesis of drugs like Lenalidomide. The process can involve the initial construction of a substituted benzene (B151609) ring, followed by bromination to create a reactive handle. Concurrently, a separate heterocyclic moiety is prepared. The key step then involves the condensation of these two fragments to form the N-substituted isoindolin-1-one (B1195906) core, which is a close analogue of the isoindoline structure. nih.gov Another multi-step approach involves the stepwise reduction of N-substituted phthalimides (isoindoline-1,3-diones). For instance, the synthesis of Chlorisondamine begins with the condensation of tetrachlorophthalic anhydride (B1165640) with an appropriate diamine to form the phthalimide (B116566). This intermediate is then subjected to a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) to reduce both carbonyl groups, thereby forming the isoindoline ring in a distinct, subsequent step. nih.gov
Condensation Reactions in Isoindoline-1,3-dione Synthesis
A cornerstone in the synthesis of many isoindoline derivatives is the formation of an N-substituted isoindoline-1,3-dione, commonly known as a phthalimide. This intermediate is exceptionally stable and provides a gateway to the isoindoline core through subsequent reduction. The most prevalent method for synthesizing phthalimides is the direct condensation of Phthalic Anhydride with a primary amine. nih.govresearchgate.net
This reaction is typically carried out by heating the two components, often in a solvent like glacial acetic acid, which facilitates the dehydration and subsequent ring closure to form the imide. nih.govresearchgate.net The process involves the initial formation of a phthalamic acid intermediate, which then cyclizes upon heating to yield the final phthalimide product. The versatility of this reaction allows for the incorporation of a wide variety of side chains, depending on the primary amine used as the starting material. nih.gov
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product | Reference |
| Imide Formation | Phthalic Anhydride, Primary Amine (e.g., Glycine) | Glacial Acetic Acid, Reflux | N-Substituted Phthalimide | researchgate.net |
| Imide Formation | Phthalic Anhydride, Primary Amine | Simple heating (solventless) | N-Substituted Phthalimide | organic-chemistry.org |
This interactive table summarizes common condensation reactions for isoindoline-1,3-dione synthesis.
Cyclization Approaches for Isoindoline Scaffolds
Beyond the phthalimide reduction route, several direct cyclization strategies exist for assembling the isoindoline scaffold. These methods often build the heterocyclic ring in a single, efficient step from a suitably functionalized acyclic precursor.
One such method is the acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives, which smoothly yields isoindolines through the generation of a benzylic carbenium ion intermediate. researchgate.net Another powerful technique is the intramolecular Diels-Alder reaction. In this approach, a molecule containing both a diene and a dienophile is designed to cyclize, forming the bicyclic isoindoline system in a highly stereocontrolled manner. google.comacs.org
Other modern cyclization methods include:
Reductive C-N Coupling: The reaction of 2-carboxybenzaldehyde (B143210) with amines in the presence of a catalyst and hydrogen gas can lead to N-substituted isoindolinones, which are oxidized analogues of isoindolines. libretexts.org
Palladium-Catalyzed Cyclization: Synergistic palladium and Brønsted acid catalysis can enable the diastereoselective cyclization of chiral sulfinamides to furnish chiral isoindolines. researchgate.net
Radical Cyclization: Oxidative radical cyclization-cyclization reactions can be used to construct benzo[f]isoindole derivatives, demonstrating the utility of radical chemistry in forming these complex scaffolds. chemimpex.com
Specific Approaches for Propane-1-amine Side Chain Incorporation
To synthesize the target molecule, 3-(Isoindolin-2-yl)propan-1-amine, a three-carbon amine-terminated side chain must be attached to the isoindoline nitrogen. A highly effective and common strategy to achieve this follows a two-step sequence involving a phthalimide intermediate.
Formation of N-(3-aminopropyl)phthalimide: The first step is the synthesis of the phthalimide precursor bearing the desired side chain. This can be achieved via the condensation of phthalic anhydride with 1,3-diaminopropane. nih.gov In this reaction, one of the amino groups of the diamine reacts to form the imide, leaving the other as a terminal primary amine (which may be protected). An alternative and classic approach is the Gabriel synthesis, where potassium phthalimide is used as a nucleophile to displace a halide from a 3-halopropylamine derivative (e.g., 3-bromopropylamine), directly forming the N-substituted phthalimide. organic-chemistry.org The intermediate, N-(3-aminopropyl)phthalimide, is a stable, isolable compound. youtube.com
Reduction to Isoindoline: The second and final step is the reduction of the two carbonyl groups of the phthalimide ring to methylene (B1212753) groups. This transformation converts the isoindoline-1,3-dione scaffold into the desired isoindoline ring. This reduction is typically accomplished using strong hydride reagents such as Lithium Aluminium Hydride (LiAlH₄) or, under certain conditions, Sodium Borohydride (NaBH₄). chemimpex.com The reaction effectively proceeds as a reductive amination, yielding 3-(Isoindolin-2-yl)propan-1-amine.
The final dihydrochloride (B599025) salt is then prepared by treating the resulting free base with hydrochloric acid.
Novel and Green Synthetic Strategies for Isoindoline Amine Derivatives
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing isoindoline derivatives.
Transition Metal-Catalyzed vs. Metal-Free Syntheses
The construction of the isoindoline and isoindolinone frameworks can be achieved through various synthetic strategies, with a significant distinction lying in the use of transition metals.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and versatile methods for synthesizing isoindoline derivatives. researchgate.net Catalysts based on palladium, rhodium, and copper are frequently employed to facilitate reactions such as C-H activation, cross-coupling, carbonylation, and cycloadditions. researchgate.netresearchgate.netabo.fisemanticscholar.org These methods often allow for the direct use of commercially available compounds and can simplify synthetic pathways by minimizing the number of reaction steps. semanticscholar.org
For instance, palladium-catalyzed processes are prominent, enabling reactions like the enantioselective C-H activation/[4+1] annulation to build chiral isoindoline derivatives. chinesechemsoc.org Another approach involves a one-step procedure using a Pd(II)-salt catalyst for the ortho-C─H alkenylation-oxidative cyclization of benzylamine (B48309) derivatives. researchgate.net Similarly, Rhodium(III)-catalyzed double C-H bond functionalization can produce 3-spiro substituted isoindolinones from benzamide (B126) derivatives. semanticscholar.org These techniques are valued for their efficiency in forming multiple chemical bonds in a single operation. researchgate.netsemanticscholar.org
Metal-Free Syntheses
While effective, transition metal-based syntheses can present challenges related to cost, toxicity, and the need for hazardous reaction conditions, which can be problematic for industrial-scale production. rsc.org This has spurred the development of metal-free synthetic protocols. rsc.orghaldiagovtcollege.ac.in These alternatives are often considered more environmentally friendly or "greener." organic-chemistry.org
Metal-free approaches include base-promoted cascade reactions for synthesizing substituted 3-hydroxyisoindolinones and domino cascade sequences involving Knoevenagel condensation and intramolecular cyclization. haldiagovtcollege.ac.inrsc.org One notable method describes the stereoselective synthesis of 1,3-disubstituted isoindolines from 2-(formyl phenyl) acrylates and phenacyl azides in the presence of piperidine (B6355638), which proceeds through a tandem reaction forming three new bonds in a single pot. rsc.org Another strategy involves the oxidation of oxindoles using molecular oxygen with tert-butyl nitrite (B80452) as an additive, avoiding metal catalysts and toxic reagents entirely. organic-chemistry.org
Table 1: Comparison of Synthetic Approaches for Isoindoline Analogues
| Feature | Transition Metal-Catalyzed Synthesis | Metal-Free Synthesis |
|---|---|---|
| Catalysts | Palladium (Pd), Rhodium (Rh), Copper (Cu) researchgate.netsemanticscholar.org | Organic bases (e.g., piperidine), Brønsted acids, radical initiators organic-chemistry.orgrsc.orgorganic-chemistry.org |
| Key Reactions | C-H activation, cross-coupling, cycloaddition, carbonylation researchgate.netabo.fisemanticscholar.org | Cascade/domino reactions, intramolecular hydroamination, oxidation haldiagovtcollege.ac.inrsc.orgorganic-chemistry.org |
| Advantages | High efficiency, versatility, construction of complex molecules, direct use of simple precursors researchgate.netsemanticscholar.org | Milder conditions, lower toxicity, reduced cost, environmentally benign rsc.orgorganic-chemistry.org |
| Disadvantages | Potential metal contamination, hazardous conditions, cost of catalysts rsc.org | May have limited substrate scope or require multi-step sequences compared to some catalytic methods rsc.org |
Enantioselective Synthesis of Chiral Isoindolines
The synthesis of specific enantiomers of chiral isoindolines is of great interest due to their prevalence in biologically active compounds. chinesechemsoc.org Methodologies to achieve this stereocontrol include the use of chiral catalysts, which can be either metal-based or purely organic.
Palladium-catalyzed asymmetric reactions are a highly efficient route to enantioenriched isoindolines. chinesechemsoc.org For example, an intramolecular allylic C-H amination using a palladium catalyst can produce chiral isoindolines with high yields and excellent enantioselectivities (up to 98% yield and 98% enantiomeric excess, or ee). chinesechemsoc.org The use of chiral ligands, such as (R)-AntPhos, in palladium-catalyzed carbamoylation through C-H functionalization also yields a variety of chiral isoindolines in high enantiomeric purity. semanticscholar.org
Organocatalysis provides a powerful metal-free alternative for enantioselective synthesis. Chiral phosphoric acids, for instance, can act as bifunctional catalysts to promote cascade reactions that yield isoindolinones with both N-N axial and central chirality in high diastereoselectivity and enantioselectivity. researchgate.net Similarly, chiral bifunctional organocatalysts derived from natural products like cinchona alkaloids have been successfully used in the enantioselective synthesis of 3-substituted isoindolinones, achieving up to 95% ee. nih.gov Chiral Brønsted acids have also been employed in asymmetric formal [3+2] cycloadditions to obtain chiral spiro-isoindolinone-indolines with yields and enantioselectivities up to 99%. nih.gov
Table 2: Overview of Enantioselective Methods for Chiral Isoindoline Analogues
| Catalytic System | Catalyst/Reagent Example | Key Transformation | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Palladium Catalysis | Pd(OAc)₂ with a chiral ligand | Asymmetric allylic C-H amination | Up to 98% | Up to 98% | chinesechemsoc.org |
| Organocatalysis | Chiral Phosphoric Acid | [4+1] Annulation | High | High | researchgate.net |
| Organocatalysis | Cinchona-derived urea | Aldol-cyclization | Up to 87% | Up to 95% | nih.gov |
| Organocatalysis | Chiral Brønsted Acid | Formal [3+2] Cycloaddition | Up to 99% | Up to 99% | nih.gov |
Purification and Isolation Protocols for Synthetic Intermediates and Final Products
The purification and isolation of synthetic intermediates and the final 3-(Isoindolin-2-yl)propan-1-amine dihydrochloride product are critical steps to ensure high purity. Standard laboratory techniques such as filtration, extraction, crystallization, and chromatography are commonly employed. nih.govgoogle.com
For intermediates like 3-substituted isoindolin-1-ones, purification may involve simple filtration and washing. For example, after synthesis, the product can be collected by suction filtration and washed sequentially with water and cold methanol (B129727) to remove impurities. nih.gov In cases where simple washing is insufficient, silica (B1680970) gel column chromatography is a standard method for purification. nih.gov
Crystallization and recrystallization are powerful techniques for purifying solid compounds. Optically active amines, which are intermediates in the synthesis of chiral products, can often be purified by recrystallization from a suitable solvent like toluene (B28343) to achieve high optical purity (>99% ee). google.com
For the final product, which is a dihydrochloride salt, purification is often achieved by precipitation. The free base, isoindoline or its derivative, can be isolated from the reaction medium by distillation. google.com Subsequently, dissolving the free base in a solvent such as ethyl acetate (B1210297) or ethanol (B145695) and adding a solution of hydrochloric acid will precipitate the hydrochloride salt. google.com This process effectively purifies the compound, yielding a product with high purity suitable for further use. google.com For example, isoindoline hydrochloride can be obtained with a purity of 98.5% using this method. google.com
Table 3: Common Purification and Isolation Techniques
| Technique | Purpose | Typical Solvents/Reagents | Target Compound Type | Reference |
|---|---|---|---|---|
| Filtration & Washing | Removal of soluble impurities from a solid product. | Water, Methanol, Dichloromethane (B109758) | Synthetic intermediates (e.g., isoindolin-1-ones) | nih.gov |
| Column Chromatography | Separation of compounds based on polarity. | Hexane/Ethyl Acetate mixtures | Synthetic intermediates | nih.gov |
| Recrystallization | High-purity isolation of crystalline solids. | Toluene, Ethanol | Chiral intermediates, final products | google.com |
| Distillation | Isolation of volatile compounds from non-volatile materials. | N/A | Free-base isoindoline | google.com |
| Salt Precipitation | Purification and isolation of basic compounds as stable salts. | Ethyl Acetate, Ethanol, Hydrochloric Acid | Final dihydrochloride salt | google.com |
Advanced Spectroscopic and Chromatographic Characterization of 3 Isoindolin 2 Yl Propan 1 Amine Dihydrochloride
Structural Elucidation Techniques
The definitive confirmation of the molecular structure of 3-(Isoindolin-2-yl)propan-1-amine dihydrochloride (B599025) relies on a combination of spectroscopic methods. Each technique provides unique insights into the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-(Isoindolin-2-yl)propan-1-amine dihydrochloride, both ¹H and ¹³C NMR would be employed to map out the carbon and hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the isoindoline (B1297411) ring, the methylene (B1212753) protons of the isoindoline core, and the aliphatic protons of the propyl amine chain. The presence of the dihydrochloride salt would likely influence the chemical shifts, particularly for protons near the nitrogen atoms, causing them to appear further downfield due to deshielding effects.
Expected NMR Data Summary
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH (Isoindoline) | 7.0 - 7.5 | 120 - 140 |
| CH₂ (Isoindoline) | 4.0 - 4.5 | 50 - 60 |
| N-CH₂ (Propyl chain) | 3.0 - 3.5 | 45 - 55 |
| C-CH₂-C (Propyl chain) | 1.8 - 2.2 | 25 - 35 |
| CH₂-NH₃⁺ (Propyl chain) | 2.8 - 3.2 | 35 - 45 |
| NH₃⁺ | Broad signal, variable | - |
Note: The table presents expected chemical shift ranges. Actual experimental values may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS, ESI-MS, GC-MS, LC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For a salt like this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly suitable.
In ESI-MS analysis, the molecule is typically observed as the protonated free base [M+H]⁺, where M is the molecular mass of the free amine (C₁₁H₁₆N₂). The expected m/z (mass-to-charge ratio) for the [M+H]⁺ ion would be approximately 177.14. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further corroborate the proposed structure by showing the loss of specific fragments of the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.
Key expected vibrational frequencies include the N-H stretching of the protonated amine group (ammonium salt), which typically appears as a broad band in the range of 3000-2500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be observed around 3100-2850 cm⁻¹. Aromatic C=C stretching bands are expected in the 1600-1450 cm⁻¹ region.
Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Ammonium Salt) | 3000 - 2500 (broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 2960 - 2850 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-N Stretch | 1250 - 1020 |
Elemental Analysis (C, H, N)
Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. These experimental values are then compared to the theoretically calculated percentages based on the molecular formula (C₁₁H₁₈Cl₂N₂). A close correlation between the found and calculated values, typically within ±0.4%, is a strong indicator of the sample's purity and the correctness of its elemental composition.
Calculated Elemental Composition
| Element | Percentage (%) |
| Carbon (C) | 53.02 |
| Hydrogen (H) | 7.28 |
| Nitrogen (N) | 11.24 |
| Chlorine (Cl) | 28.46 |
Purity Assessment Methodologies
Ensuring the purity of a chemical compound is as crucial as determining its structure. Various chromatographic techniques are employed for this purpose.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for assessing the purity of a compound and for monitoring the progress of chemical reactions. For this compound, a suitable stationary phase, such as silica (B1680970) gel, would be used. The mobile phase would typically be a mixture of a polar organic solvent (like methanol (B129727) or ethanol) and a less polar solvent (such as dichloromethane (B109758) or ethyl acetate), often with a small amount of a base (like triethylamine (B128534) or ammonia) to prevent streaking of the amine spot. The visualization of the spot can be achieved using UV light or by staining with a suitable reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. The presence of a single spot under various solvent systems is a good indication of the compound's purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For a compound such as this compound, a reverse-phase HPLC method would likely be the primary choice for purity assessment and quantification.
A hypothetical HPLC method for the analysis of this compound is detailed in the interactive data table below. The selection of a C18 column is based on its wide applicability and suitability for separating moderately polar organic compounds. The mobile phase, consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be optimized to achieve adequate retention and resolution of the target compound from any potential impurities. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase is common for improving peak shape and resolution of amine-containing compounds. Detection would typically be performed using a UV detector, set at a wavelength where the isoindoline chromophore exhibits maximum absorbance.
Interactive Data Table: Hypothetical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and would require optimization based on experimental results.
Advanced Crystallographic Analysis
Should this compound exist in a crystalline form, single-crystal X-ray diffraction would be the definitive technique for elucidating its three-dimensional molecular structure. This powerful analytical method provides precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.
The process would involve growing a single crystal of the compound of suitable size and quality. This crystal would then be mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron cloud is collected and analyzed. The resulting data allows for the determination of the unit cell dimensions and the arrangement of atoms within the crystal.
While no specific crystallographic data for this compound has been found, a hypothetical set of crystallographic parameters is presented in the interactive data table below for illustrative purposes. These parameters are representative of what might be expected for a small organic molecule of this nature.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1325.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.234 |
This table is a hypothetical representation and does not reflect actual experimental data for the compound.
Investigation of Biological Activity Profiles of 3 Isoindolin 2 Yl Propan 1 Amine Dihydrochloride Analogues in Vitro and Pre Clinical Studies
Enzyme Inhibition Studies
The ability of isoindoline (B1297411) derivatives to inhibit specific enzymes has been a key area of investigation, revealing potential applications in a range of diseases, including neurodegenerative disorders and inflammatory conditions.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
In the context of Alzheimer's disease, where the cholinergic hypothesis remains a cornerstone of symptomatic treatment, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy. Several series of isoindoline-1,3-dione analogues have been synthesized and evaluated for their cholinesterase inhibitory potential.
One series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids demonstrated potent inhibitory activity against AChE, with IC50 values in the low micromolar range. researchgate.netmdpi.com Notably, compounds featuring a para-fluoro substitution on the benzyl (B1604629) pyridinium moiety were the most active, with IC50 values of 2.1 µM against AChE. researchgate.netmdpi.com
Another class of analogues, the 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, also showed promise as AChE inhibitors. acnp.org Within this series, a compound bearing an ortho-chlorine substituent on the benzyl ring was identified as the most potent, with an IC50 value of 0.91 µM. acnp.org
Furthermore, research into derivatives with an N-benzylpiperidinylamine moiety linked to the isoindoline-1,3-dione core revealed compounds with potent activity against both AChE and BChE. The most effective compounds in this series exhibited IC50 values as low as 87 nM for AChE and 7.76 µM for BChE. nih.gov Similarly, analogues containing N-benzylamine and N-methylbenzylamine linkers have shown significant inhibitory activity, with IC50 values of 34 nM for AChE and 0.54 µM for BChE. nih.govresearchgate.net The length of the alkyl chain connecting the core structures was found to influence activity, with 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showing moderate to significant AChE inhibition (IC50 values from 0.9 to 19.5 µM) but weaker activity against BChE. nih.govresearchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Analogues
| Compound Series | Target Enzyme | Most Potent Analogue | IC50 Value |
|---|---|---|---|
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | para-fluoro substituted | 2.1 µM |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | AChE | ortho-chloro substituted | 0.91 µM |
| N-Benzylpiperidinylamine derivatives | AChE | Not specified | 87 nM |
| BChE | Not specified | 7.76 µM | |
| N-Benzylamine/N-methylbenzylamine derivatives | AChE | Not specified | 34 nM |
| BChE | Not specified | 0.54 µM | |
| 2-(Diethylaminoalkyl) derivatives | AChE | Not specified | 0.9 - 19.5 µM |
| BChE | Weak activity | Not specified |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidase (MAO) enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. Isoindoline-1,3-dione derivatives have been identified as possessing inhibitory activity, particularly against MAO-B. nih.gov
Bioinformatic studies on N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives have predicted MAO-B as a key molecular target. Molecular docking simulations further supported this, indicating a high probability of interaction between these compounds and the MAO-B enzyme. researchgate.net While specific IC50 values from in vitro enzymatic assays are not extensively reported in the reviewed literature for this specific sub-class, the consistent identification of MAO-B as a target highlights the potential of the isoindoline scaffold in the design of novel MAO inhibitors. The phthalimide (B116566) moiety is recognized for its diverse biological activities, which include MAO-B inhibitory potency. nih.gov
Other Relevant Enzyme Targets (e.g., Cyclooxygenase (COX), Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), Phosphodiesterase 10A (PDE10A), Enoyl-acyl Carrier Protein Reductase (InhA))
The therapeutic reach of isoindoline analogues extends to other significant enzyme targets implicated in inflammation, cancer, and infectious diseases.
Cyclooxygenase (COX) Inhibition: Isoindoline-1,3-dione derivatives have demonstrated inhibitory activity against cyclooxygenase enzymes, which are key mediators of inflammation. A series of novel isoindoline hybrids were found to be moderate COX-2 inhibitors, with IC50 values ranging from 0.11 to 0.18 µM, which is comparable to the standard drug celecoxib (B62257) (IC50 = 0.09 µM). mdpi.com Another study on N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones reported IC50 values in the range of 3.0-3.6 µM for both COX-1 and COX-2. nih.gov
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition: While direct evidence for EGFR-TK inhibition by close analogues of 3-(isoindolin-2-yl)propan-1-amine is limited, studies on structurally related indolin-2-ones have shown this scaffold to be a source of potent tyrosine kinase inhibitors. Specifically, 3-substituted indolin-2-ones have been identified as a novel class of inhibitors that can selectively target various receptor tyrosine kinases, including EGFR. nih.gov
Phosphodiesterase 10A (PDE10A) Inhibition: PDE10A is a promising target for the treatment of neuropsychiatric disorders. A study investigating 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives found that those incorporating a 1H-benzimidazole moiety were significant inhibitors of PDE10A, with IC50 values ranging from 886 nM to 6.71 µM. nih.gov
Enoyl-acyl Carrier Protein Reductase (InhA) Inhibition: In the search for new antitubercular agents, InhA, an enzyme essential for the survival of Mycobacterium tuberculosis, has been a key target. Research has shown that (aza)isoindolinone-type compounds can exhibit in vitro inhibitory activity against InhA. researchgate.net
Table 2: Inhibitory Activity of Isoindoline Analogues Against Other Enzyme Targets
| Target Enzyme | Compound Class | Most Potent Analogue/Series | IC50 Value |
|---|---|---|---|
| COX-2 | Isoindoline hybrids | Hybrid derivatives (10b, 10c, 11a, 11d, 13, 14) | 0.11 - 0.18 µM |
| COX-1 & COX-2 | N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones | ZM4 and ZM5 | 3.0 - 3.6 µM |
| PDE10A | 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives | 1H-benzimidazole derivatives | 886 nM - 6.71 µM |
| InhA | (Aza)isoindolinone-type compounds | Not specified | In vitro activity confirmed |
Receptor Binding and Modulation Investigations
The interaction of isoindoline analogues with key neurotransmitter receptors has been explored, revealing their potential to modulate dopaminergic and serotonergic pathways.
Dopamine (B1211576) Receptor Affinity (D2)
The dopamine D2 receptor is a primary target for antipsychotic medications. In silico studies have suggested that isoindoline and isoindoline-1,3-dione derivatives are promising ligands for the human dopamine D2 receptor. researchgate.net Experimental binding assays have provided quantitative data for more complex molecules incorporating the isoindoline-1,3-dione scaffold. For instance, a series of eticlopride-based bitopic ligands were synthesized, and their affinities for D2 and D3 receptors were determined. One such compound, which includes a 2-(4-bromobutyl)isoindoline-1,3-dione derived linker, showed a Ki value of 25.3 nM for the D2 receptor. nih.gov
While not direct analogues, indolin-2-one derivatives have also been investigated for their dopamine receptor affinity. One compound in this class, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one, exhibited a Ki value of 0.5 nM for the D4 receptor and also showed affinity for D2 and D3 receptors, indicating a degree of selectivity for D2-like receptors.
Table 3: Dopamine D2 Receptor Affinity of Selected Isoindoline-Related Compounds
| Compound Class | Compound | D2 Receptor Affinity (Ki) |
|---|---|---|
| Eticlopride-based bitopic ligand | Compound 11 | 25.3 nM |
| Indolin-2-one derivative | Compound 4c | Data for D4 (0.5 nM), selective for D2-like |
Serotonin (B10506) Receptor Modulation
Serotonin receptors are implicated in a wide range of physiological and psychological processes, making them attractive targets for drug development. Isoindoline analogues have demonstrated significant affinity for various serotonin receptor subtypes.
A study on 7-halogen-2-phenyl isoindolone derivatives revealed high affinity for the 5-HT2C receptor. The iodo-derivative was the most potent, with a Ki of 1.1 nM. The chloro- and bromo-derivatives also showed high affinity, with Ki values of 2.2 nM and 2.9 nM, respectively. These compounds displayed high selectivity over other serotonin receptor subtypes, including 5-HT2A and 5-HT2B. nih.gov
Furthermore, research on multi-target ligands for schizophrenia has identified isoindoline-1,3-dione derivatives with affinity for 5-HT1A receptors. nih.gov The versatility of the isoindoline scaffold allows for the tuning of receptor affinity profiles, offering the potential to develop compounds with specific serotonergic activity.
Table 4: Serotonin Receptor Affinity of 7-Halogen-2-Phenyl Isoindolone Derivatives
| Compound | 5-HT2C (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) |
|---|---|---|---|
| 7-Iodo-2-phenyl isoindolone | 1.1 | >50% inhibition at 100 nM | 110 |
| 7-Chloro-2-phenyl isoindolone | 2.2 | >50% inhibition at 100 nM | 210 |
| 7-Bromo-2-phenyl isoindolone | 2.9 | >50% inhibition at 100 nM | 240 |
Adrenergic Receptor Interactions (e.g., β3-Adrenergic Receptor)
Research into the adrenergic receptor interactions of isoindoline-based compounds and their analogues has revealed activity at the β3-adrenergic receptor (β3-AR). The β3-AR is a member of the beta-adrenergic sub-family of receptors and has emerged as a pharmacological target for various clinical applications. nih.gov
While direct studies on 3-(Isoindolin-2-yl)propan-1-amine dihydrochloride (B599025) are limited, investigations into related indole (B1671886) structures have identified potent β3-AR agonists. A series of 2-(3-indolyl)alkylamino-1-(3-chlorophenyl)ethanols was synthesized and assessed for its capacity to stimulate cAMP production in Chinese hamster ovary (CHO) cells that express the cloned human β3-AR. nih.gov Within this series, the optically active compound designated 30a was identified as a highly potent and selective human β3-AR agonist, demonstrating an EC₅₀ value of 0.062 nM. nih.gov This compound also exhibited significant selectivity, being 210-fold more selective for the human β3-AR over the β2-AR and 103-fold more selective over the β1-AR. nih.gov Furthermore, compound 30a displayed potent agonistic activity at the rat β3-AR, indicating its potential for cross-species efficacy. nih.gov These findings underscore the potential for indole-based structures, analogous to the core of isoindoline, to interact potently and selectively with the β3-adrenergic receptor.
Histamine (B1213489) Receptor Interactions (H1, H2)
The interaction of biogenic amines with histamine receptors is a cornerstone of physiological regulation and pharmacological intervention. Histamine's effects are mediated through four G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. conicet.gov.armdpi.com The H1 and H2 receptors, in particular, are well-established targets for treating allergic conditions and gastric acid-related disorders, respectively. conicet.gov.arnih.gov
While direct pharmacological data for 3-(Isoindolin-2-yl)propan-1-amine dihydrochloride at histamine receptors is not extensively documented, the study of histamine derivatives provides a framework for understanding potential interactions. The H1 receptor's orthosteric binding site is located between the transmembrane helices and extracellular loops. mdpi.com The affinity of antagonists for the H1 receptor can be allosterically modulated by sodium ions. nih.gov The H2 receptor is primarily linked to the cAMP signaling pathway and is a key regulator of gastric acid secretion. nih.gov
Research has focused on creating hybrid molecules that combine H1 and H2 receptor antagonist activities. One such study involved synthesizing a series of cyanoguanidine derivatives that linked mepyramine-type H1 antagonist structures with H2 antagonist moieties like roxatidine (B1205453) and tiotidine. mdpi.com These hybrid compounds were evaluated at the guinea-pig ileum for H1 activity and the right atrium for H2 activity, with some derivatives achieving KB values in the low nanomolar range for H1 antagonism. mdpi.com This approach highlights the feasibility of designing molecules with dual activity at H1 and H2 receptors, a strategy that could be relevant for developing analogues of this compound with specific histamine receptor profiles.
Trace Amine-Associated Receptor 1 (TAAR1) Engagement
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that modulates monoaminergic neurotransmission and is activated by endogenous trace amines like β-phenylethylamine and tyramine. mdpi.com It has become a significant target for the development of treatments for neuropsychiatric disorders, including schizophrenia. nih.govmdpi.comresearchgate.net
Although studies specifically detailing the engagement of this compound with TAAR1 are scarce, research on other heterocyclic amines provides insight into the structural requirements for TAAR1 agonism. A screening of a compound library for TAAR1 agonistic activity identified hits that led to the development of highly potent agonists. nih.gov For instance, extensive synthesis and testing identified compound 62 (LK00764), a triazole derivative, which exhibited an EC₅₀ of 4.0 nM in a BRET-based cellular assay. researchgate.netnih.gov
Computational and biological studies have explored various scaffolds for TAAR1 activity. Molecular docking of known ligands has been used to identify new chemical types, such as pyrimidinone-benzimidazoles, which have shown promise as TAAR1 agonists with EC₅₀ values in the sub-micromolar range. mdpi.com Another line of research identified a novel 4-(2-aminoethyl)piperidine core, leading to the development of compound AP163, which showed dose-dependent efficacy in an in vivo model of dopamine-dependent hyperlocomotion. mdpi.com These studies indicate that a basic amine, a common feature in these compounds and in 3-(Isoindolin-2-yl)propan-1-amine, is a crucial element for interaction with TAAR1.
Antimicrobial Activity Profiling
Antibacterial Efficacy (Gram-positive and Gram-negative Strains)
Analogues based on the isoindoline and related indole structures have demonstrated significant antibacterial activity against a spectrum of pathogens.
A series of indole-3-carboxamide-polyamine conjugates were evaluated for their antimicrobial properties. These compounds showed notable efficacy, particularly against Gram-positive bacteria. For example, one analogue exhibited a Minimum Inhibitory Concentration (MIC) of 2.2 µM against Staphylococcus aureus. mdpi.com The activity against Gram-negative bacteria was more varied, with an MIC of 71 µM recorded against Pseudomonas aeruginosa. mdpi.com
Synthetic 1,3-bis(aryloxy)propan-2-amines, which share a propan-amine linkage, have also been investigated. These compounds were particularly active against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov One of the most promising compounds, CPD20, showed MIC values of 6.58 µM against all tested MRSA strains. nih.gov Other compounds in the series also displayed potent activity against S. pyogenes and S. aureus with MICs as low as 5.99 µM. nih.gov
Derivatives of 3-alkylidene-2-indolone have shown potent activity, especially against Gram-positive strains. nih.govmdpi.com Certain compounds demonstrated high antibacterial activity with MIC values of 0.5 μg/mL against three strains of S. aureus, including MRSA, which was comparable to the control antibiotic gatifloxacin. nih.gov In contrast, activity against Gram-negative bacteria like E. coli was generally weaker. nih.gov Other studies on isoindolin-1-one (B1195906) derivatives have also confirmed their potential as antimicrobial agents. nih.gov
Below is a table summarizing the antibacterial activity of selected analogues.
| Compound Class | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Indole-3-carboxamide-polyamine conjugate (13b) | S. aureus ATCC 25923 | 2.2 | mdpi.com |
| Indole-3-carboxamide-polyamine conjugate (13b) | P. aeruginosa PAO1 | 71 | mdpi.com |
| 1,3-bis(aryloxy)propan-2-amine (CPD20) | MRSA | 6.58 | nih.gov |
| 1,3-bis(aryloxy)propan-2-amine (CPD20) | S. pyogenes | 6.58 | nih.gov |
| 1,3-bis(aryloxy)propan-2-amine (CPD22) | S. pyogenes | 5.99 | nih.gov |
| 3-Alkylidene-2-indolone (10f, 10g, 10h) | S. aureus ATCC 43300 (MRSA) | 0.5 µg/mL | nih.gov |
Antifungal Efficacy
The antifungal potential of isoindoline analogues has been explored, revealing promising activity against clinically relevant fungal pathogens.
In a study of indole-3-carboxamide-polyamine conjugates, compounds were tested against Candida albicans and Cryptococcus neoformans, although significant intrinsic activity was not reported for the primary analogues in this specific series. mdpi.com However, other related structures have shown more potent effects. For instance, novel isoindoline-2-yl putrescines have been synthesized and investigated as potential fungicides that may act by activating autophagy. nih.gov
Derivatives of 3-alkylidene-2-indolone have also been assessed for antifungal properties. One study noted that a specific indolin-2-one derivative exhibited moderate antifungal activity alongside its antibacterial effects. nih.govmdpi.com Another report found that certain 3-benzylidene-indolin-2-ones were active against Aspergillus niger and Aspergillus clavatus. nih.gov Similarly, another compound from a related series was able to inhibit the growth of three different fungi with MIC values ranging from 12 to 18 μg/mL. nih.gov
A series of 3-(1H-imidazol-1-yl)propan-1-one oxime esters were synthesized and showed better anti-Candida profiles than the reference drug fluconazole (B54011). The most active compound, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j), demonstrated a potent MIC value of 0.0054 µmol/mL against C. albicans, surpassing both fluconazole and miconazole. mdpi.com
The table below summarizes the antifungal activity of selected analogues.
| Compound Class | Fungal Strain | MIC | Reference |
|---|---|---|---|
| 3-Alkylidene-2-indolone analogue | Fungal strains (3) | 12-18 µg/mL | nih.gov |
| 3-(1H-imidazol-1-yl)propan-1-one O-4-chlorobenzoyl oxime (5j) | C. albicans | 0.0054 µmol/mL | mdpi.com |
| 3-(1H-imidazol-1-yl)propan-1-one oxime (4a) | C. albicans | 0.5807 µmol/mL | mdpi.com |
Antimycobacterial Activity
Tuberculosis remains a major global health threat, necessitating the development of new antimycobacterial agents. nih.govmdpi.com Analogues containing the isoindoline-1,3-dione and related scaffolds have been identified as promising candidates.
A series of isoindoline-1,3-dione-4-aminoquinolines were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One of the most potent compounds, featuring a butyl chain spacer and a piperidine (B6355638) component, exhibited a MIC of 6.25 μg/mL against M. tuberculosis. nih.gov This activity highlights the potential of hybrid molecules incorporating the isoindoline-1,3-dione pharmacophore. nih.gov
Other indole-based structures have also shown significant antimycobacterial effects. A study of 2-ethoxycarbonyl-3-triazeneindoles found that several compounds displayed good in vitro activity, with MICs between 0.2 and 0.5 μg/mL against M. tuberculosis strain H37Rv and an isoniazid-resistant clinical isolate. nih.gov The mechanism of action for some related compounds, such as isoxyl (B29260) (a thiourea (B124793) derivative), has been linked to the inhibition of mycolic acid synthesis, a pathway also targeted by frontline drugs like isoniazid. dntb.gov.ua
The table below presents the antimycobacterial activity of selected analogues.
| Compound Class | Mycobacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isoindoline-1,3-dione-4-aminoquinoline derivative | M. tuberculosis | 6.25 | nih.gov |
| 2-Ethoxycarbonyl-3-triazeneindole (TU112) | M. tuberculosis H37Rv | 0.2 - 0.5 | nih.gov |
| 2-Ethoxycarbonyl-3-triazeneindole (TU112) | Isoniazid-resistant M. tuberculosis CN-40 | 0.2 - 0.5 | nih.gov |
| Isoxyl (4,4′-diisoamyloxythiocarbanilide) | M. tuberculosis H37Rv | 2.5 | dntb.gov.ua |
Antiviral Activity Investigations
The isoindole scaffold is recognized for its advantageous physicochemical and biological properties, making it a point of interest in the development of novel antiviral agents. nih.govjmchemsci.com Research has demonstrated that various modifications to the isoindoline ring, such as linkage, fusion, substitution, or hybridization with other chemical moieties, can lead to effective antiviral compounds. jmchemsci.comresearchgate.net These derivatives have been investigated for their activity against a range of human viruses. jmchemsci.comresearchgate.net
The mechanisms of antiviral action for isoindoline derivatives are varied and can target different stages of the viral life cycle. jmchemsci.com For instance, some isoindolinone derivatives have been patented for their potent in vitro inhibition of HIV reverse transcriptase (HIV-RT), a critical enzyme for the replication of retroviruses. researchgate.net Specifically, the compound 9b-(1-naphthyl)-2, 3, 5, 9b-tetrahydrooxazolo [2, 3-a]isoindol-5(9bH)-one demonstrated an IC50 value of 1.8 μM against HIV-RT. researchgate.net Such compounds are considered for the treatment of retroviral infections like HIV, as well as infections caused by DNA viruses such as herpes simplex, cytomegalovirus, and varicella zoster. researchgate.net
More recently, a series of 2-aryl-isoindolin-1-ones were designed and synthesized, showing potent and broad-spectrum antiviral activity against multiple clinical isolates of Enterovirus A71 (EV-A71), the primary cause of hand, foot, and mouth disease. nih.gov Two compounds, in particular, exhibited significant antiviral efficacy with EC50 values in the range of 1.23–1.76 μM and displayed higher selectivity indices than the reference drug, pirodavir. nih.gov Mechanistic studies suggested that these compounds inhibit viral replication at the entry stage. nih.gov Furthermore, isoindolinone-type alkaloids isolated from tobacco stems have shown activity against the Tobacco Mosaic Virus (TMV). d-nb.info
Antiprotozoal Activity Studies (e.g., Leishmania major, Toxoplasma gondii)
Although direct evidence for the target compound is lacking, the broader family of nitrogen-containing heterocyclic compounds, which includes the isoindoline structure, is a rich source for the discovery of new antiprotozoal agents.
In Vitro Cytotoxicity Assessments on Cancer Cell Lines
The cytotoxic potential of isoindoline derivatives against various cancer cell lines has been a significant area of research. nih.govnih.govresearchgate.net These studies often focus on isoindole-1,3-dione derivatives, which are structurally related to the core isoindoline scaffold.
In one study, the anticancer activities of several synthesized isoindole derivatives were evaluated against HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cell lines. nih.gov The compounds exhibited dose-dependent anticancer activity. nih.gov Notably, a compound featuring an azide (B81097) and silyl (B83357) ether substitution showed a higher inhibitory effect against A549 cancer cells than the standard chemotherapeutic agent 5-Fluorouracil, with an IC50 value of 19.41 ± 0.01 μM. nih.gov Other derivatives demonstrated cell-selective activity against HeLa cancer cell lines. nih.gov
Another investigation focused on N-benzylisoindole-1,3-dione derivatives and their cytotoxic effects on A549-Luc cells. nih.gov The IC50 values for two of these derivatives were determined to be 114.25 μM and 116.26 μM after 48 hours of incubation. nih.gov These findings have prompted further in vivo preclinical studies to assess their potential as active ingredients in cancer therapy. nih.gov
Furthermore, isoindolines derived from L-α-amino acids have been synthesized and screened for their antiproliferative activities against a panel of five human cancer cell lines: A549, U373 (glioblastoma), MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and HeLa. researchgate.net Derivatives of serine and lysine (B10760008) showed remarkable effects on A549 and U373 cells, with IC50 values of 0.001 mM and 0.007 mM, respectively, indicating significantly higher potency compared to other tested compounds in the series. researchgate.net
The following tables summarize the in vitro cytotoxicity data for some isoindoline analogues on various cancer cell lines.
Table 1: Cytotoxicity of Isoindole Derivatives on A549, C6, and HeLa Cancer Cell Lines
| Compound | A549 IC50 (μM) | C6 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| Compound 7 | 19.41 ± 0.01 | 22.14 ± 0.02 | 21.05 ± 0.01 |
| Compound 9 | 25.47 ± 0.01 | 24.12 ± 0.03 | 20.14 ± 0.02 |
| Compound 11 | 24.11 ± 0.02 | 21.04 ± 0.02 | 23.15 ± 0.01 |
| 5-Fluorouracil (5-FU) | 20.11 ± 0.01 | 20.41 ± 0.01 | 20.01 ± 0.01 |
Data sourced from a study on isoindole derivatives containing different functional groups. nih.gov
Table 2: Cytotoxicity of N-Benzylisoindole-1,3-dione Derivatives on A549-Luc Cells
| Compound | Incubation Time (h) | IC50 (μM) |
|---|---|---|
| Compound 3 | 48 | 114.25 |
| Compound 4 | 48 | 116.26 |
Data from an in vitro cytotoxicity study. nih.gov
Table 3: Cytotoxicity of Isoindolines Derived from L-α-Amino Acids on Cancer Cell Lines
| Compound (Derived from) | A549 IC50 (mM) | U373 IC50 (mM) | MDA-MB-231 IC50 (mM) | MCF-7 IC50 (mM) | HeLa IC50 (mM) |
|---|---|---|---|---|---|
| Serine (6) | 0.001 | 0.001 | >0.1 | >0.1 | >0.1 |
| Lysine (7) | 0.007 | 0.007 | 0.01 | 0.01 | >0.1 |
Data from a study on the antiproliferative activities of new isoindolines. researchgate.net
An in-depth analysis of the structure-activity and quantitative structure-activity relationships for analogues of this compound reveals critical insights into the molecular features driving their biological effects. Computational chemistry techniques, including advanced modeling and descriptor analysis, have become indispensable in elucidating these relationships for the rational design of new, more potent compounds.
Computational Chemistry and Molecular Modeling Studies of 3 Isoindolin 2 Yl Propan 1 Amine Dihydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of isoindoline (B1297411) derivatives, offering a theoretical framework applicable to 3-(Isoindolin-2-yl)propan-1-amine dihydrochloride (B599025).
Density Functional Theory (DFT) for Electronic Structure and Reactivity Parameters
DFT studies on compounds structurally related to 3-(Isoindolin-2-yl)propan-1-amine dihydrochloride have successfully determined key electronic and reactivity parameters. semanticscholar.orgresearchgate.net These calculations often involve the use of functionals like B3LYP with a suitable basis set to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. For instance, in related isoindoline-1,3-dione derivatives, the HOMO is typically located over the substituted aromatic ring, while the LUMO is often found over the indole (B1671886) side, indicating the likely sites for nucleophilic and electrophilic attacks, respectively. mdpi.com This information is vital for predicting how the molecule might interact with biological targets.
Global reactivity descriptors, such as ionization potential, electron affinity, chemical potential, molecular hardness, and electrophilicity index, can also be derived from DFT calculations. mdpi.com These parameters provide a quantitative measure of the compound's reactivity and stability. semanticscholar.org
Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Parameters for a Structurally Similar Isoindoline Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.8 |
| Electronegativity | 4.15 |
| Chemical Hardness | 2.35 |
Note: The data presented in this table is illustrative and based on findings for structurally related isoindoline compounds. The exact values for this compound would require specific DFT calculations.
Theoretical Spectroscopic Property Predictions
DFT has also been employed to predict the vibrational (infrared) and Nuclear Magnetic Resonance (NMR) spectra of isoindoline-containing molecules. semanticscholar.orgresearchgate.net Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. mdpi.com Similarly, the prediction of 1H and 13C NMR chemical shifts provides valuable support for the structural characterization of these compounds. semanticscholar.org The correlation between experimental and calculated spectroscopic data serves to validate both the synthesized structure and the computational methodology used. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein. smolecule.com
Prediction of Binding Modes and Key Interactions
For isoindoline derivatives, molecular docking studies have been crucial in identifying potential binding modes within the active sites of various enzymes and receptors. semanticscholar.orgresearchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.netnih.gov For example, studies on similar compounds have shown that the isoindoline core can engage in π-π stacking interactions with aromatic amino acid residues in a binding pocket. researchgate.netnih.gov The amine function of the propan-1-amine side chain could potentially form hydrogen bonds with appropriate donor or acceptor groups in the target protein.
Computational Estimation of Binding Affinities (ΔG values)
Molecular docking simulations can also provide an estimation of the binding affinity (ΔG), which is a measure of the strength of the interaction between the ligand and its target. nih.gov Lower binding energy values suggest a more stable and favorable interaction. These computational predictions of binding affinity are valuable for prioritizing compounds for further experimental testing. nih.gov
Table 2: Illustrative Molecular Docking Results for a Related Isoindoline Compound with a Target Protein
| Parameter | Value |
| Binding Affinity (ΔG) | -8.5 kcal/mol |
| Key Interacting Residues | TYR 234, PHE 356, LYS 112 |
| Types of Interactions | Hydrogen Bond, π-π Stacking |
Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies on related compounds.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular dynamics simulations are employed to study the time-dependent behavior of molecular systems, providing insights into the conformational stability and dynamics of both the ligand and the ligand-target complex. semanticscholar.org MD simulations on related isoindoline derivatives have been used to assess the stability of the docked pose over time. researchgate.netnih.gov By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding mode predicted by docking is maintained in a more dynamic, solvated environment. researchgate.net Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein that may be involved in ligand binding and recognition. researchgate.net
Assessment of Ligand-Receptor Complex Stability
The stability of a ligand-receptor complex is fundamental to a drug's efficacy and is a key focus of computational analysis. Molecular dynamics (MD) simulations are a powerful tool used to observe the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-receptor interaction. mdpi.comnih.gov
Key metrics derived from MD simulations to assess complex stability include the Root-Mean-Square Deviation (RMSD) and the Root-Mean-Square Fluctuation (RMSF). researchgate.net A lower RMSD value over the simulation time indicates that the ligand maintains a stable binding pose within the receptor's active site, suggesting a stable complex. researchgate.net For example, in a 100-nanosecond simulation of an isoindoline-1,3-dione derivative with its target enzyme, the stability of the complex was confirmed by stable RMSD values, indicating minimal deviation from the initial docked pose. researchgate.net
RMSF analysis complements this by measuring the fluctuation of individual amino acid residues in the receptor. Low fluctuation in the residues at the binding site suggests that the ligand has a stabilizing effect upon binding. semanticscholar.org In studies of isoindoline-1,3-diones, MD simulations showed no significant fluctuations in the amino acid residues at the active site after the compound was bound, with RMSF values generally in the range of 0.5–3.5 Å, further confirming a stable interaction. semanticscholar.org The stability is often attributed to a network of interactions, including crucial hydrogen bonds and hydrophobic interactions between the isoindoline scaffold and receptor residues. researchgate.net
| Compound Type | Simulation Time (ns) | Average RMSD (Å) | Binding Site RMSF (Å) | Interpretation |
|---|---|---|---|---|
| Stable Isoindoline Binder | 100 | 1.5 | <1.0 | High Stability |
| Unstable Ligand | 100 | 4.8 | >3.0 | Low Stability |
Analysis of Conformational Changes Upon Binding
The binding of a ligand to a receptor is a dynamic process that can induce conformational changes in both molecules, a concept known as "induced fit." These changes are critical for biological activity. Computational methods, particularly MD simulations, can elucidate these subtle structural adjustments.
Principal Component Analysis (PCA) is often applied to MD trajectories to identify large-scale collective motions in the protein upon ligand binding. researchgate.net Studies on isoindoline-1,3-dione complexes have used PCA to reveal a uniform conformational distribution during simulations, indicating that the ligand binding leads to a stable and consistent protein conformation. researchgate.net
These simulations can visualize how the ligand orients itself within the binding pocket to maximize favorable interactions. For instance, the carbonyl groups on an isoindoline-1,3-dione ring might act as hydrogen-bond acceptors, forming a key interaction with a specific residue like Tyr158, while other parts of the molecule engage in hydrophobic interactions with residues such as Phe149 and Leu218. researchgate.net This precise positioning, achieved through mutual conformational adjustments, is essential for the stability and specificity of the ligand-receptor complex.
| Analysis Method | Observation | Significance |
|---|---|---|
| Molecular Dynamics (MD) | Reorientation of ligand in binding pocket | Optimizes key interactions (e.g., hydrogen bonds) |
| Principal Component Analysis (PCA) | Reduced fluctuation in binding site residues | Indicates stabilization of the receptor's active conformation |
| Interaction Profiling | Formation of new hydrophobic contacts | Enhances binding affinity and complex stability |
Virtual Screening and in silico Drug Likeness Predictions
Virtual Screening:
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. tandfonline.comnih.gov This method is significantly faster and more cost-effective than high-throughput experimental screening. tandfonline.com For scaffolds like isoindoline, structure-based virtual screening has been successfully employed. This involves docking compounds from databases into the 3D structure of a target receptor to predict binding affinity and pose. tandfonline.com This approach has proven reliable for identifying novel inhibitors, including those with an isoindoline core, for various targets. tandfonline.comresearchgate.net
In silico Drug Likeness Predictions:
Beyond just binding affinity, a successful drug candidate must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico predictions of these properties are essential for filtering out compounds that are likely to fail in later stages of development. mdpi.com
Drug likeness is often assessed using established guidelines like Lipinski's Rule of Five. These rules evaluate physicochemical properties such as molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net For various isoindoline and isoindoline-1,3-dione derivatives, in silico analyses have been performed to evaluate these parameters. researchgate.net While many isoindoline compounds show favorable drug-like properties with no rule violations, some isoindoline-1,3-dione analogues have shown potential toxicity risks in QSAR models. researchgate.net Online tools and software like SwissADME and pkCSM are commonly used to predict a wide range of pharmacokinetic properties, including gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov
| Parameter | Lipinski's Rule | Predicted Value | Violation |
|---|---|---|---|
| Molecular Weight (g/mol) | ≤ 500 | 176.25 | No |
| LogP (Octanol-Water Partition) | ≤ 5 | 1.9 | No |
| Hydrogen Bond Donors | ≤ 5 | 1 | No |
| Hydrogen Bond Acceptors | ≤ 10 | 2 | No |
| Bioavailability Score | - | 0.55 | Good |
Pre Clinical Metabolic Investigations of 3 Isoindolin 2 Yl Propan 1 Amine Dihydrochloride in Vitro and Animal Studies
Metabolic Stability Profiling in Biological Matrices (e.g., Liver Microsomes)
Metabolic stability is a critical parameter assessed early in drug discovery to predict the in vivo fate of a new chemical entity. patsnap.com These studies evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes. patsnap.com The primary biological matrix used for these in vitro assays is liver microsomes, which are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs). patsnap.combdj.co.jp
The experimental procedure typically involves incubating the test compound at a physiological temperature (37°C) with liver microsomes from relevant species (e.g., human, rat, mouse) and necessary cofactors like NADPH, which is essential for CYP enzyme activity. patsnap.com Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com
The in vitro half-life (t1/2) is the time required for 50% of the parent compound to be metabolized in the in vitro system. It is a direct measure of the compound's metabolic stability. eurofinsdiscovery.com A shorter half-life suggests rapid metabolism, while a longer half-life indicates greater stability. springernature.com This parameter is calculated from the slope of the line generated by plotting the natural logarithm of the percentage of the remaining compound against time. youtube.com
Illustrative Data Table 1: In Vitro Half-Life of a Hypothetical Compound in Human Liver Microsomes
| Time (minutes) | % Parent Compound Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 60 | 10 | 2.30 |
From the slope of the linear portion of the curve of ln(% Remaining) vs. time, the elimination rate constant (k) is determined. The half-life is then calculated using the formula: t1/2 = 0.693 / k .
Intrinsic clearance (Clint) is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. eurofinsdiscovery.comyoutube.com It is calculated from the in vitro half-life and the experimental conditions (e.g., microsomal protein concentration). youtube.com The formula for calculating intrinsic clearance from in vitro half-life data is:
Clint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)
A high Clint value suggests that the compound is efficiently metabolized by the liver, which may lead to poor oral bioavailability due to a high first-pass effect. eurofinsdiscovery.com Conversely, a low Clint value indicates slower metabolism. nih.gov
Illustrative Data Table 2: Intrinsic Clearance of a Hypothetical Compound
| Species | In Vitro t1/2 (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| Human | 25 | 27.7 |
| Rat | 15 | 46.2 |
| Mouse | 10 | 69.3 |
Enzyme Kinetics of Biotransformation Pathways
Once it is established that a compound is metabolized, enzyme kinetics studies are performed to characterize the interaction between the compound (substrate) and the metabolizing enzymes. formulas.today These studies provide insights into the rate of metabolism at different substrate concentrations. uobasrah.edu.iq
The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. formulas.today The key parameters derived from this model are Vmax (the maximum rate of reaction) and Km (the Michaelis constant, which is the substrate concentration at half of Vmax). uobasrah.edu.iqjove.com
To determine these parameters, the rate of metabolism is measured at various concentrations of the test compound. formulas.today When the rate of metabolism is plotted against the substrate concentration, a hyperbolic curve is typically observed for enzymes following Michaelis-Menten kinetics. pharmacy180.com This indicates that at low substrate concentrations, the rate of metabolism is proportional to the substrate concentration (first-order kinetics), while at high concentrations, the enzymes become saturated, and the rate of metabolism reaches a plateau (Vmax), becoming independent of the substrate concentration (zero-order kinetics). pharmacy180.com
Illustrative Data Table 3: Michaelis-Menten Parameters for a Hypothetical Compound
| Enzyme System | Vmax (pmol/min/mg protein) | Km (µM) |
| Human Liver Microsomes | 500 | 10 |
| Recombinant CYP3A4 | 450 | 8 |
Reaction Phenotyping and Metabolite Identification
Reaction phenotyping aims to identify the specific enzymes, particularly the cytochrome P450 isoforms, responsible for the metabolism of a drug candidate. nih.govcriver.com This is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response due to genetic polymorphisms in these enzymes. nih.gov
Common methods for reaction phenotyping include:
Using recombinant human CYP enzymes: The test compound is incubated with a panel of individual, expressed CYP isoforms to see which ones can metabolize it. springernature.com
Using chemical inhibitors: The metabolism of the test compound in human liver microsomes is studied in the presence of known selective inhibitors for different CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme. springernature.com
Cytochrome P450 3A4 (CYP3A4) is one of the most abundant and important drug-metabolizing enzymes in the human liver and intestine, responsible for the metabolism of a large number of therapeutic drugs. nih.govwikipedia.org Identifying whether a new compound is a substrate for CYP3A4 is a critical step in preclinical development. nih.gov
The involvement of CYP3A4 can be confirmed by observing significant metabolism of the compound by recombinant CYP3A4 and a marked inhibition of its metabolism in human liver microsomes by a selective CYP3A4 inhibitor, such as ketoconazole. formulas.today
Illustrative Data Table 4: Reaction Phenotyping of a Hypothetical Compound in Human Liver Microsomes
| Condition | % Metabolism Remaining |
| Control (No Inhibitor) | 100 |
| + Ketoconazole (CYP3A4 Inhibitor) | 15 |
| + Quinidine (CYP2D6 Inhibitor) | 95 |
| + Sulfaphenazole (CYP2C9 Inhibitor) | 98 |
The results in the illustrative table suggest that CYP3A4 is the primary enzyme responsible for the metabolism of this hypothetical compound.
Application of Liquid Chromatography-Mass Spectrometry for Metabolite Characterization
Following preclinical in vitro and animal studies, the characterization of metabolites of 3-(Isoindolin-2-yl)propan-1-amine dihydrochloride (B599025) is critically dependent on advanced analytical techniques. Among these, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful and versatile tool for the separation, detection, and structural elucidation of metabolic products. This section will detail the application of LC-MS in the comprehensive analysis of metabolites derived from this specific compound.
The high sensitivity and selectivity of LC-MS allow for the detection of metabolites at very low concentrations within complex biological matrices such as plasma, urine, and tissue homogenates. The process begins with the separation of the parent compound from its metabolites using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separation is typically achieved on a reversed-phase column, where the differential partitioning of the analytes between the mobile and stationary phases allows for their distinct elution times.
Once separated, the eluted compounds are introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, are invaluable in this stage. They provide highly accurate mass measurements, which are crucial for determining the elemental composition of the metabolites. This accuracy helps in distinguishing between isobaric species and confirming the identity of a metabolite.
Tandem mass spectrometry (MS/MS) is then employed to obtain structural information. In this technique, a specific ion (the precursor ion) corresponding to a potential metabolite is selected and fragmented. The resulting fragment ions (product ions) produce a characteristic fragmentation pattern that serves as a structural fingerprint. By analyzing these patterns, researchers can deduce the sites of metabolic modification on the parent molecule. Common metabolic transformations that can be identified include hydroxylation, N-dealkylation, oxidation, and conjugation with endogenous molecules such as glucuronic acid or sulfate.
The data acquired from LC-MS/MS experiments are processed using specialized software. This software aids in the identification of potential metabolites by comparing the mass spectra of the analytes with that of the parent drug and by predicting plausible metabolic pathways.
While specific metabolite data for 3-(Isoindolin-2-yl)propan-1-amine dihydrochloride is not publicly available to generate a detailed data table of its specific metabolites, a hypothetical representation of how such data would be presented is shown below. This table illustrates the type of information that would be gathered from LC-MS analysis in a typical preclinical metabolism study.
Table 1: Hypothetical Metabolite Profile of this compound Determined by LC-MS
| Metabolite ID | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Biotransformation |
| M1 | 3.5 | [M+H]+ of hydroxylated parent | [Fragment A], [Fragment B] | Hydroxylation |
| M2 | 4.2 | [M+H]+ of N-dealkylated parent | [Fragment C], [Fragment D] | N-dealkylation |
| M3 | 2.8 | [M+H]+ of oxidized parent | [Fragment E], [Fragment F] | Oxidation |
| M4 | 5.1 | [M+H]+ of glucuronide conjugate | [Fragment G], [Fragment H] | Glucuronidation |
Q & A
Q. Purity Assurance :
- Purification : Recrystallization from ethanol/water mixtures or high-performance liquid chromatography (HPLC) to isolate the compound .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and mass spectrometry (MS) for molecular weight validation .
Advanced: How does the isoindoline moiety influence the compound's interaction with biological targets?
Answer:
The isoindoline bicyclic structure (a benzene fused to a pyrrolidine ring) enables unique interactions:
- Receptor Binding : The nitrogen atoms in the isoindoline ring can coordinate with metal ions in enzyme active sites or form hydrogen bonds with biological targets, similar to piperidine-containing compounds .
- Hydrophobic Interactions : The aromatic benzene ring facilitates binding to hydrophobic pockets in proteins, enhancing affinity for targets like G protein-coupled receptors (GPCRs) .
Q. Methodological Validation :
- In Silico Docking : Use computational tools (e.g., AutoDock) to predict binding modes with receptors such as histamine H₃ or serotonin receptors .
- Comparative Assays : Test activity against structurally related compounds (e.g., piperidine derivatives) to isolate isoindoline-specific effects .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : To confirm the presence of the isoindoline ring (e.g., aromatic protons at δ 7.2–7.5 ppm) and the propan-1-amine chain (δ 2.5–3.5 ppm) .
- Infrared (IR) Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validate the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₆N₂·2HCl, expected ~249.1 g/mol) .
Q. Data Interpretation :
- Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs) to resolve ambiguities .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions may arise from:
- Purity Variability : Impurities from incomplete synthesis (e.g., unreacted amines) can skew activity assays. Mitigate via HPLC purity checks (>98%) .
- Assay Conditions : Differences in buffer pH, temperature, or cell lines can alter results. Standardize protocols (e.g., use HEK293 cells for GPCR assays) .
Q. Resolution Strategies :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled conditions to compare potency across studies .
- Structural Analog Testing : Compare activity with derivatives (e.g., replacing isoindoline with piperidine) to isolate structural contributions .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Highly soluble in water (>50 mg/mL) due to the dihydrochloride salt form. Limited solubility in apolar solvents like hexane .
- Stability :
- pH Sensitivity : Stable in acidic conditions (pH 3–6); degrades in alkaline environments. Store at 4°C in dark, airtight containers .
- Hygroscopicity : Absorbs moisture; use desiccants during storage .
Advanced: How can computational modeling guide the optimization of this compound for specific therapeutic targets?
Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the isoindoline ring in receptor binding pockets .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate structural features (e.g., substituents on the benzene ring) with activity data to design potent analogs .
Q. Validation Steps :
- Synthesize Top Candidates : Prioritize derivatives with improved predicted binding energies.
- In Vitro Testing : Validate computational predictions using kinase inhibition or receptor-binding assays .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: What strategies can be employed to study the compound's pharmacokinetics (PK) in preclinical models?
Answer:
- Radiolabeling : Incorporate ¹⁴C or ³H isotopes to track absorption, distribution, metabolism, and excretion (ADME) in rodent models .
- LC-MS/MS Analysis : Quantify plasma concentrations over time to calculate half-life and bioavailability .
- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites and assess toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
